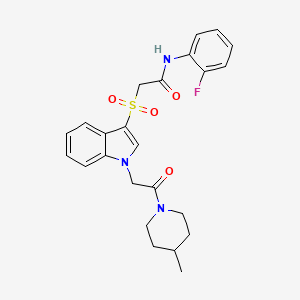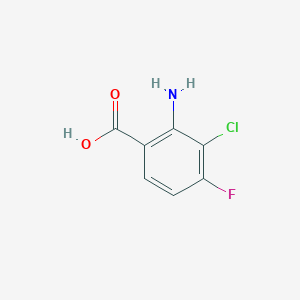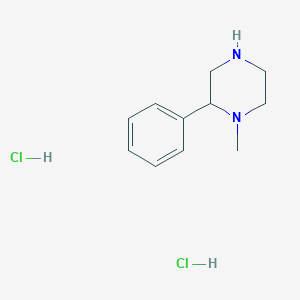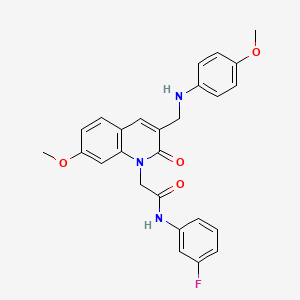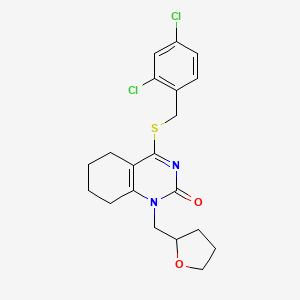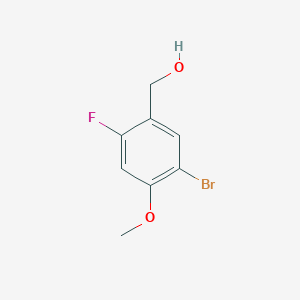
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-fluoro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It is listed in various chemical databases and is available from several suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo, fluoro, methoxy, and hydroxyl groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.05 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Applications De Recherche Scientifique
(5-Bromo-2-fluoro-4-methoxyphenyl)methanol has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. In particular, this compound has been used in studies of enzyme inhibition, as it has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Additionally, this compound has been used to study drug metabolism, as it has been found to affect the metabolism of a variety of drugs. Finally, this compound has been used to study protein-protein interactions, as it has been found to interact with several proteins in a variety of ways.
Mécanisme D'action
Target of Action
A structurally similar compound, 5-(2-fluoro-4-[11c]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2h-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a pet imaging ligand for metabotropic glutamate receptor 2 (mglur2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
Based on the related compound mentioned above, it could potentially act as a negative allosteric modulator (nam) of mglur2 . NAMs bind to a site different from the active site of the receptor and decrease the receptor’s activity in the presence of an agonist .
Biochemical Pathways
If it acts similarly to the related compound, it may influence the glutamatergic system via modulation of mglur2 . This could potentially affect various downstream effects related to neuropsychiatric disorders and conditions.
Result of Action
If it acts similarly to the related compound, it could potentially modulate the activity of mGluR2, influencing the glutamatergic system and potentially having effects on neuropsychiatric disorders and conditions .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-Bromo-2-fluoro-4-methoxyphenyl)methanol in laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of several enzymes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. Additionally, this compound can be toxic in high concentrations, and it can cause irritation to the skin and eyes.
Orientations Futures
The potential future directions for (5-Bromo-2-fluoro-4-methoxyphenyl)methanol include further research into its mechanism of action and its effects on drug metabolism. Additionally, further research into its anti-inflammatory, anti-oxidant, and anti-cancer effects could be beneficial. Finally, further research into its potential therapeutic applications, such as its use as an inhibitor of cytochrome P450 enzymes, could be beneficial.
Méthodes De Synthèse
The synthesis of (5-Bromo-2-fluoro-4-methoxyphenyl)methanol is a multi-step process that involves the use of several reagents, catalysts, and solvents. The first step involves the reaction of 5-bromo-2-fluoro-4-methoxybenzene with methanol in the presence of a catalyst such as palladium or platinum. This reaction produces the desired product, this compound, and other by-products. The next step involves the purification of the product by column chromatography and recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-2-fluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXTBZHKBZULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)
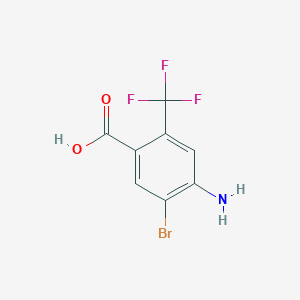
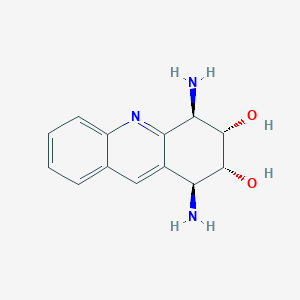
![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)
![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)
